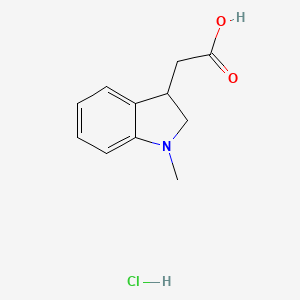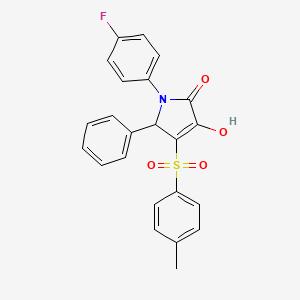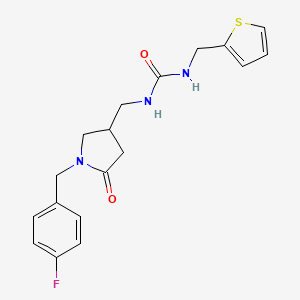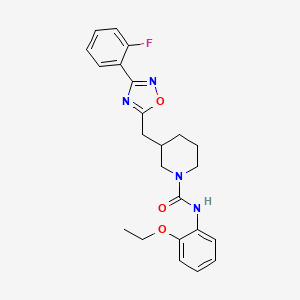
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. While the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been synthesized and evaluated for their biological activities, particularly in the context of antiarrhythmic properties .
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of various N-substituted imidazolylbenzamides or benzene-sulfonamides was described, indicating a general approach to synthesizing sulfonamide derivatives that could be applicable to the compound of interest .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as FTIR, NMR, and X-ray diffraction. For example, the 4MNBS compound was characterized using these methods, and its molecular geometry and vibrational frequencies were further confirmed by Density Functional Theory (DFT) calculations . The molecular structure of sulfonamides is crucial for their biological activity, as it influences the interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonyl group and the amine can lead to further derivatization or interaction with biological molecules. The papers provided do not detail specific chemical reactions for the compound , but the synthesis and characterization of related compounds suggest a potential for diverse chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, thermal stability, and electronic properties, can be determined through experimental and computational methods. For instance, the stability of the molecule, charge delocalization, and hyperconjugative interactions were analyzed using NBO analysis for the 4MNBS compound. Additionally, atomic charges, frontier molecular orbitals, and molecular electrostatic potential were computed using DFT, providing insights into the electronic properties of the molecule . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Fahim and Shalaby (2019) highlighted the synthesis and biological evaluation of novel benzenesulfonamide derivatives. These compounds showed excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further investigations on the compound 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP) evaluated its potential interaction against KSHV thymidylate synthase complex, suggesting potential applications in cancer research (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Antimicrobial Activities
Ghorab et al. (2017) synthesized a series of sulfonamide derivatives showing interesting antimicrobial activity. Among these, certain compounds displayed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This research indicates the potential of such compounds in developing new antimicrobial agents (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).
Chemical Synthesis and Characterization
Orie et al. (2021) focused on the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions. The study suggests that such complexes can increase the biological and catalytic potential of the ligands, opening new avenues in pharmaceutical and chemical industries (kingsley John Orie, R. Duru, R. Ngochindo, 2021).
Anticancer Evaluation
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl‐1,4‐naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. Compounds such as 5 e, 5 f, and 5 p showed remarkable cytotoxic activity with low toxicity in normal cells, indicating their potential as cancer therapeutic agents (P. Ravichandiran, S. Subramaniyan, Seon-Young Kim, et al., 2019).
Solar Cell Application
Chu et al. (2011) explored the morphology control in polycarbazole-based solar cells, highlighting how incremental increase in dimethyl sulfoxide improves photovoltaic performance. This research demonstrates the importance of fine-tuning the morphology of active layers in solar cells to enhance device efficiency (T. Chu, S. Alem, S. Tsang, et al., 2011).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-12-16(2)14-23(13-15)27(25,26)19-10-8-18(9-11-19)21(24)22-20-7-5-4-6-17(20)3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNXQAWGWPTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)
![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)
![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)
![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)


![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)